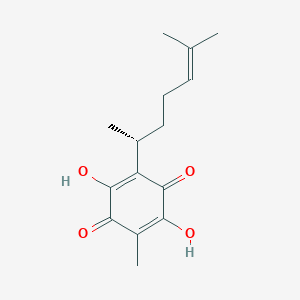
2,5-Cyclohexadiene-1,4-dione, 2-(1,5-dimethyl-4-hexenyl)-3,6-dihydroxy-5-methyl-, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadiene-1,4-dione, 2-(1,5-dimethyl-4-hexenyl)-3,6-dihydroxy-5-methyl-, (R)-, also known as rosmarinic acid, is a naturally occurring phenolic compound found in many plants, including rosemary, sage, and thyme. This compound has been extensively studied for its potential pharmaceutical and therapeutic applications due to its antioxidant, anti-inflammatory, and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
Cyclohexadiene Derivatives in Chemical Synthesis
- Synthesis and Properties : Cyclohexadiene derivatives, like 1,4-Cyclohexadiene, 1,5-Dimethoxy, are used as precursors in chemical synthesis. They can be prepared through specific reduction methods and have distinct physical and chemical properties, such as being soluble in organic solvents and having specific boiling points under reduced pressure (Mori & Takikawa, 2004).
Polymerization and Copolymer Studies
- Spontaneous Polymerization : Cyclohexadiene derivatives can spontaneously polymerize with other compounds like p-methoxystyrene. This process is useful in creating copolymers, which are studied for their structural and physical properties (Mitsuda et al., 2003).
Application in Organic Chemistry
- Behavior in Diels-Alder Reactions : These compounds can act as diene components in Diels-Alder reactions, a common method in organic synthesis, producing various cycloadducts with different yields (Hopf et al., 2006).
- Synthesis of N-confused Porphyrin Derivatives : These derivatives react with active methylene compounds, aiding in the synthesis of novel types of N-confused porphyrin derivatives, significant in organic chemistry (Li et al., 2011).
In Medicinal Chemistry and Drug Synthesis
- Synthesis of Angiogenesis Inhibitor : Specific aromatic cyclic enadiones derived from cyclohexadiene, like 2-benzylidene-cyclohexane-1,3-dione, have been synthesized as potential angiogenesis inhibitors, important in medical research (Istyastono et al., 2009).
- Synthesis of Thiazolidin-4-Ones : These derivatives have been used in the synthesis of novel compounds like thiazolidin-4-ones, which exhibit potential biological activities (Gautam & Chaudhary, 2014).
In the Study of Chemical Stability and Reactivity
- Analysis of Tautomeric Stability : The stability of tautomers based on cyclohexadiene derivatives has been evaluated using Gibbs free energies, providing insights into their chemical behavior (Dobosz et al., 2020).
Eigenschaften
CAS-Nummer |
16981-83-2 |
|---|---|
Produktname |
2,5-Cyclohexadiene-1,4-dione, 2-(1,5-dimethyl-4-hexenyl)-3,6-dihydroxy-5-methyl-, (R)- |
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
2,5-dihydroxy-3-methyl-6-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H20O4/c1-8(2)6-5-7-9(3)11-14(18)12(16)10(4)13(17)15(11)19/h6,9,16,19H,5,7H2,1-4H3/t9-/m1/s1 |
InChI-Schlüssel |
QBLNXRHAHZPPDO-SECBINFHSA-N |
Isomerische SMILES |
CC1=C(C(=O)C(=C(C1=O)O)[C@H](C)CCC=C(C)C)O |
SMILES |
CC1=C(C(=O)C(=C(C1=O)O)C(C)CCC=C(C)C)O |
Kanonische SMILES |
CC1=C(C(=O)C(=C(C1=O)O)C(C)CCC=C(C)C)O |
Synonyme |
hydroxyperezone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




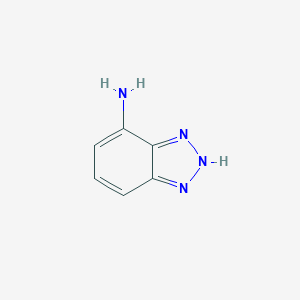

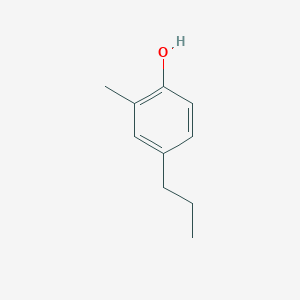
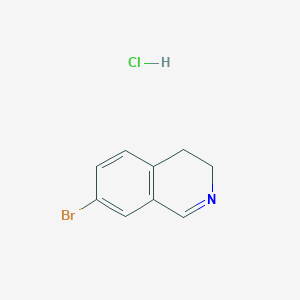
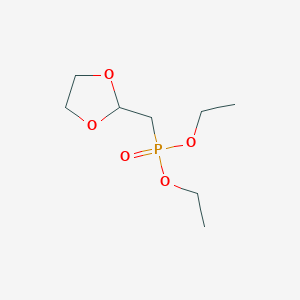
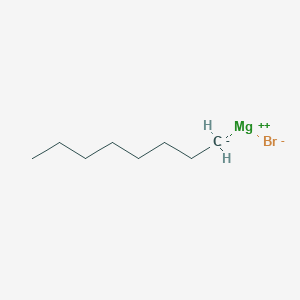
![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
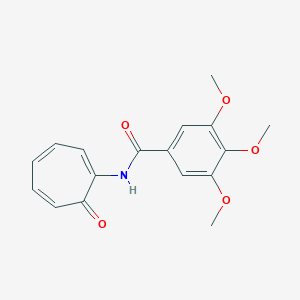
![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)
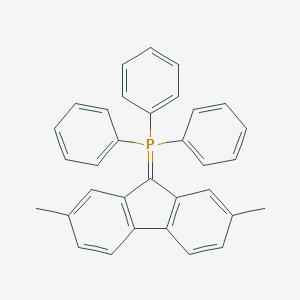
![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)
![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)
